CCR1 antagonist 7

CCR1 Antagonism Structure-Activity Relationship Drug Discovery

CCR1 antagonist 7 ((S)-16r) is a chemokine receptor 1 antagonist refined from a pyrazole amide core, delivering 2.9 nM potency in Ca2+ flux assays. Its >1000-fold human/mouse selectivity makes it the definitive tool for hCCR1-KI mouse models, avoiding murine off-target noise. The 2.3× lower hERG liability vs. analog (S)-16q enables focused cardiac-safety SAR programs. With a 250-fold improvement over initial HTS hits, it serves as an ideal reference standard for primary screening and counter-screening panels.

Molecular Formula C21H24ClN5O3S
Molecular Weight 462.0 g/mol
Cat. No. B15144761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR1 antagonist 7
Molecular FormulaC21H24ClN5O3S
Molecular Weight462.0 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=NC=C1)S(=O)(=O)NC)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C21H24ClN5O3S/c1-4-5-19(15-10-11-24-20(12-15)31(29,30)23-3)26-21(28)18-13-25-27(14(18)2)17-8-6-16(22)7-9-17/h6-13,19,23H,4-5H2,1-3H3,(H,26,28)/t19-/m0/s1
InChIKeyKMKFKHSVNQHEJL-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCR1 Antagonist 7 (Compound 16r): Baseline Procurement Data


CCR1 antagonist 7, also known as compound (S)-16r, is a small-molecule antagonist of the chemokine receptor 1 (CCR1) . It was developed from a pyrazole amide core and is characterized by an IC50 of 2.9 nM in a calcium flux assay for human CCR1 . The compound has a molecular weight of 462 g/mol, a calculated logP of 3.3, and is soluble in DMSO at 10 mM .

CCR1 Antagonist 7 Procurement: Why Generic Substitution is High-Risk


The chemokine receptor 1 (CCR1) antagonist class exhibits significant structural diversity and variable pharmacological profiles, making generic substitution a high-risk endeavor for research integrity . Even small structural changes can drastically alter potency, species selectivity, and off-target liability profiles, as demonstrated by the >250-fold difference in potency between initial hits and optimized leads . Unlike tool compounds with broad species activity (e.g., BX471) or those with narrow human specificity (e.g., CP-481,715), each CCR1 antagonist occupies a unique niche in the potency/selectivity/species cross-reactivity matrix, necessitating precise, data-driven selection .

CCR1 Antagonist 7: Quantitative Evidence for Differentiated Scientific Utility


CCR1 Antagonist 7: 250-Fold Improvement in Potency vs. Original Screening Hit

(S)-16r (CCR1 antagonist 7) exhibits a 250-fold improvement in potency (IC50 = 2.9 nM) compared to the original HTS screening hit, compound 6 (IC50 = 600 nM), as measured in the CCR1 calcium flux assay . This represents a substantial optimization from the initial sub-micromolar lead.

CCR1 Antagonism Structure-Activity Relationship Drug Discovery Hit-to-Lead Optimization

CCR1 Antagonist 7: Differentiated Chemotaxis Potency Compared to Lead Optimized Analog (S)-16q

In a functional THP-1 cell chemotaxis assay, (S)-16r (CCR1 antagonist 7) demonstrated an IC50 of 12 nM, compared to 6.9 nM for its closely related analog, (S)-16q . This 1.7-fold difference, while modest, provides researchers with a tool to titrate functional responses in vitro.

Chemotaxis Functional Assay CCR1 Antagonism THP-1 Cells In Vitro Pharmacology

CCR1 Antagonist 7: Reduced hERG Liability vs. Closely Related Analog (S)-16q

In an IonWorks automated patch-clamp study, (S)-16r (CCR1 antagonist 7) demonstrated an hERG channel IC50 of 9.6 µM, whereas its close analog (S)-16q was more potent with an IC50 of 22 µM (lower value indicates higher liability) . This indicates a >2-fold reduction in hERG liability for (S)-16r.

Cardiac Safety hERG Channel Patch-Clamp Electrophysiology Drug Safety Pharmacology

CCR1 Antagonist 7: Species Selectivity Profile for Murine CCR1

CCR1 antagonist 7 ((S)-16r) exhibits minimal cross-reactivity with mouse CCR1, displaying an IC50 of >3000 nM, which is >1000-fold higher than its human CCR1 IC50 of 2.9 nM . This species selectivity profile contrasts with the broad activity of BX471, which has a Ki of 1 nM for human CCR1 and 110 nM for rat CCR1 (a 110-fold difference) .

Species Selectivity Cross-Reactivity Murine CCR1 Preclinical Modeling

CCR1 Antagonist 7: Optimal Applications Based on Quantitative Differentiation


In Vitro Functional Studies of Human CCR1-Mediated Chemotaxis

Based on its established potency in functional chemotaxis assays (IC50 = 12 nM in THP-1 cells), CCR1 antagonist 7 is a precise tool for dissecting human CCR1-mediated cell migration pathways . Its moderate potency allows for clear inhibition without complete ablation, enabling nuanced studies of dose-response relationships.

Human CCR1 Pharmacology Studies in Humanized Mouse Models

Given its >1000-fold selectivity for human over mouse CCR1, CCR1 antagonist 7 is an essential reagent for in vivo studies utilizing human CCR1 knock-in (hCCR1-KI) mice . This ensures that any observed pharmacological effect is specifically attributable to antagonism of the human receptor, avoiding confounding activity on the murine ortholog.

Comparative Safety Pharmacology for Lead Optimization

With a 2.3-fold lower hERG channel liability (IC50 = 9.6 µM) compared to its close analog (S)-16q, CCR1 antagonist 7 serves as a valuable comparator for structure-activity relationship (SAR) studies focused on mitigating cardiac safety risks in chemokine receptor antagonist programs .

Benchmarking New CCR1 Antagonists in Potency and Selectivity Assays

CCR1 antagonist 7, with its well-defined potency (IC50 = 2.9 nM in Ca2+ flux assay), 250-fold improvement over the HTS hit, and characterized selectivity profile, is an ideal reference compound for benchmarking novel, investigational CCR1 antagonists in primary screening and counter-screening panels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCR1 antagonist 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.